molecular formula C9H12O2 B14591085 4-Acetyl-4-methylcyclohex-2-en-1-one CAS No. 61599-05-1

4-Acetyl-4-methylcyclohex-2-en-1-one

Katalognummer: B14591085
CAS-Nummer: 61599-05-1
Molekulargewicht: 152.19 g/mol
InChI-Schlüssel: QTWGXQBBLIIKPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetyl-4-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a ketone, characterized by the presence of an acetyl group attached to a cyclohexene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-methylcyclohex-2-en-1-one typically involves the reaction of 4-methylcyclohex-2-en-1-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-4-methylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-Acetyl-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in nucleophilic addition reactions, while the cyclohexene ring provides a stable framework for various chemical transformations. The pathways involved may include enzyme-catalyzed reactions and receptor binding, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Acetyl-1-methylcyclohexene
  • 4-Methyl-3-cyclohexen-1-yl methyl ketone
  • 1-Methyl-4-acetylcyclohex-1-ene

Uniqueness

4-Acetyl-4-methylcyclohex-2-en-1-one is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

61599-05-1

Molekularformel

C9H12O2

Molekulargewicht

152.19 g/mol

IUPAC-Name

4-acetyl-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-7(10)9(2)5-3-8(11)4-6-9/h3,5H,4,6H2,1-2H3

InChI-Schlüssel

QTWGXQBBLIIKPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(CCC(=O)C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.